molecular formula C17H21N5O3S B11068787 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol

Cat. No.: B11068787
M. Wt: 375.4 g/mol
InChI Key: XRZAQXZJMCTFFX-UHFFFAOYSA-N
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Description

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

The synthesis of 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the core tetracyclic structure followed by the introduction of functional groups such as the hydroxyethyl and amino groups. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol stands out due to its unique structure and properties. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C17H21N5O3S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C17H21N5O3S/c1-17(2)8-12-10(9-25-17)7-11-13-14(26-16(11)18-12)15(20-21-19-13)22(3-5-23)4-6-24/h7,23-24H,3-6,8-9H2,1-2H3

InChI Key

XRZAQXZJMCTFFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NN=N4)N(CCO)CCO)C

solubility

40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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